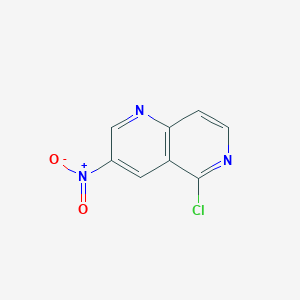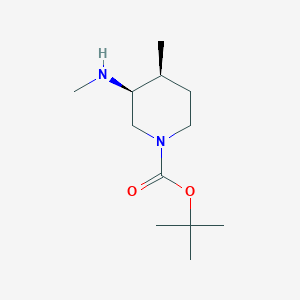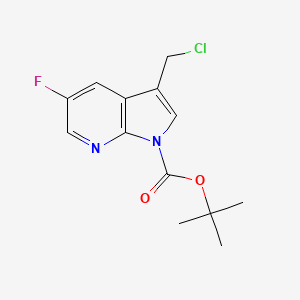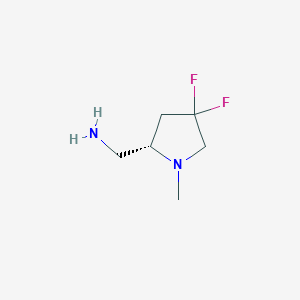
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine (2-Cl-4-ClMe-6-TFP) is an organic compound that is widely used in a variety of scientific research applications. Its unique chemical structure and properties make it a valuable resource for scientists and researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of complex organic compounds due to its reactive sites, which facilitate various chemical transformations. It is utilized in the preparation of triarylpyridine derivatives, which exhibit a broad spectrum of biological and pharmaceutical properties. These derivatives are explored for their potential in photodynamic cell-specific cancer therapy and possess pesticidal, fungicidal, and herbicidal properties (Maleki, 2015). Additionally, its modification led to the development of the first pincer (Se,N,Se) ligand, demonstrating the compound's utility in creating complex ligand structures for catalysis and material science applications (Das et al., 2009).
Antimicrobial Activities and DNA Interaction
Research into the antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine highlights its potential in biomedical applications. Spectroscopic and structural investigations have provided insights into its mechanism of action and interaction with biological molecules. This research contributes to understanding the molecular basis of its antimicrobial effects and its potential utility in developing new therapeutic agents (Evecen et al., 2017).
Catalysis and Chemical Reactions
This compound is instrumental in catalytic processes, facilitating the development of new methodologies for chemical synthesis. Its involvement in the synthesis of palladium(II) complexes and their application in the Heck reaction demonstrates the compound's role in enhancing the efficiency of catalytic processes. This research not only broadens the scope of its applications but also provides a foundation for future innovations in catalysis (Prakash et al., 2012).
Material Science and Photophysics
The compound's utility extends to material science, where it contributes to the development of new materials with unique properties. Studies on copolymers incorporating this compound fragments reveal its impact on the photophysical properties of these materials, suggesting potential applications in optoelectronics and light-emitting devices (Barashkov et al., 1997).
Eigenschaften
IUPAC Name |
2-chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVOGYALNLXSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)



![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)

![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)



![6-Bromo-2-chloropyrido[2,3-D]pyrimidine](/img/structure/B1529560.png)
![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)